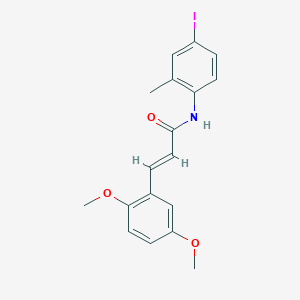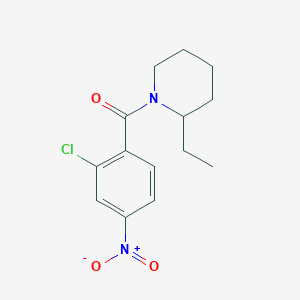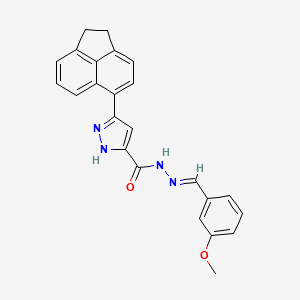
(2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide is an organic compound that features a combination of methoxy, iodo, and methyl groups attached to a phenyl ring, along with a prop-2-enamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 4-iodo-2-methylaniline.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 2,5-dimethoxybenzaldehyde and an appropriate reagent to form a 2,5-dimethoxyphenyl derivative.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-iodo-2-methylaniline under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or cyanides under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amide.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science:
作用机制
The mechanism of action of (2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
(2E)-3-(2,5-dimethoxyphenyl)-N-(4-bromo-2-methylphenyl)prop-2-enamide: Similar structure with a bromine atom instead of iodine.
(2E)-3-(2,5-dimethoxyphenyl)-N-(4-chloro-2-methylphenyl)prop-2-enamide: Similar structure with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide may confer unique reactivity and biological activity compared to its bromine and chlorine analogs. Iodine is a larger halogen and can participate in different types of interactions, potentially leading to distinct properties.
属性
分子式 |
C18H18INO3 |
|---|---|
分子量 |
423.2 g/mol |
IUPAC 名称 |
(E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18INO3/c1-12-10-14(19)5-7-16(12)20-18(21)9-4-13-11-15(22-2)6-8-17(13)23-3/h4-11H,1-3H3,(H,20,21)/b9-4+ |
InChI 键 |
HPBKNJRBDFGALU-RUDMXATFSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)I)NC(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
规范 SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C=CC2=C(C=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2'-{oxybis[benzene-4,1-diyl(1,3-dioxo-1,3-dihydro-2H-isoindole-2,5-diyl)carbonylimino]}dibenzoic acid](/img/structure/B11692155.png)

![N'-{(E)-[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692168.png)

![2-(5-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11692186.png)
![N-[3-(morpholin-4-yl)propyl]-2-nitrobenzenesulfonamide](/img/structure/B11692198.png)
![4-benzyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11692200.png)
![(5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11692212.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11692215.png)
![N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11692219.png)

![Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11692222.png)
